5-fluoro-1H-benzo[d]imidazole

Catalog No.
S706572
CAS No.
1977-72-6
M.F
C7H5FN2
M. Wt
136.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-fluoro-1H-benzo[d]imidazole

CAS Number

1977-72-6

Product Name

5-fluoro-1H-benzo[d]imidazole

IUPAC Name

6-fluoro-1H-benzimidazole

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

InChI

InChI=1S/C7H5FN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)

InChI Key

ZDSUKNAKOLBIPX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)NC=N2

Canonical SMILES

C1=CC2=C(C=C1F)NC=N2

The exact mass of the compound 5-fluoro-1H-benzo[d]imidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoro-1H-benzo[d]imidazole (CAS: 1977-72-6) is a highly specialized, halogenated heterocyclic building block characterized by a benzimidazole core with a fluorine atom precisely positioned at the C5 carbon. In procurement and material selection, this compound serves as a critical synthon where the baseline properties of unsubstituted benzimidazole are insufficient for advanced applications. The introduction of the highly electronegative fluorine atom significantly modulates the molecule's physicochemical profile, notably increasing its lipophilicity (XLogP3 ~1.70) and altering the pKa of the imidazole nitrogen [1]. Furthermore, the strong C-F bond provides a metabolic shield at the C5 position, a common site of oxidative degradation in biological and electrochemical systems [2]. Consequently, this compound is prioritized by industrial chemists and formulators who require a robust precursor for synthesizing high-performance pharmaceuticals, agrochemicals, and functional materials.

Generic substitution of 5-fluoro-1H-benzo[d]imidazole with unsubstituted benzimidazole or other halogenated analogs (such as 5-chlorobenzimidazole) frequently leads to downstream failures in processability and application-critical performance. Unsubstituted benzimidazole lacks the necessary lipophilicity for optimal membrane permeability and remains highly susceptible to rapid oxidative clearance at the C5 position, rendering it unsuitable for advanced therapeutic or stable material applications [1]. Conversely, substituting with 5-chlorobenzimidazole introduces excessive steric bulk; the van der Waals radius of chlorine (1.75 Å) is significantly larger than that of fluorine (1.47 Å). This size difference disrupts tight binding conformations in sterically restricted enzyme pockets and alters the overall molecular geometry [2]. Therefore, 5-fluoro-1H-benzo[d]imidazole is strictly non-interchangeable when a process requires the precise isosteric replacement of hydrogen combined with enhanced electronegativity and metabolic blocking.

Baseline Lipophilicity and Permeability Enhancement

Standard physicochemical profiling demonstrates that the C5-fluorine substitution significantly enhances the lipophilicity of the benzimidazole scaffold. 5-Fluoro-1H-benzo[d]imidazole exhibits an XLogP3 of 1.70, compared to approximately 1.3 for unsubstituted benzimidazole [1]. This 0.4 log unit increase provides a critical advantage in formulation and drug design, allowing chemists to achieve higher baseline membrane permeability without the need to append large, molecular-weight-inflating alkyl chains.

Evidence DimensionCalculated Lipophilicity (XLogP3)
Target Compound Data5-fluoro-1H-benzo[d]imidazole: 1.70
Comparator Or BaselineUnsubstituted benzimidazole: ~1.3
Quantified Difference+0.4 log units
ConditionsStandard computational physicochemical property evaluation

This measurable increase in lipophilicity is crucial for procurement in drug discovery, as it directly improves the cellular uptake and bioavailability of the downstream synthesized active ingredients.

Steric-Electronic Optimization in Target Binding (FBPase Inhibition)

In the development of fructose-1,6-bisphosphatase (FBPase) inhibitors, the choice of the C5-substituent on the benzimidazole precursor strictly dictates downstream potency. Structure-activity relationship studies reveal that halogenation at the C5-position produces a significant increase in potency, with the fluoro-substituted analogs outperforming both the chloro- and bromo-derivatives [1]. The 5-fluoro scaffold enabled the synthesis of lead compounds with human liver FBPase IC50 values as low as 55 nM, whereas bulkier halogens or unsubstituted baselines failed to achieve this level of tight-binding efficiency.

Evidence DimensionEnzymatic Inhibition Potency (IC50)
Target Compound Data5-fluoro-substituted benzimidazole analogs (Lead IC50 = 55 nM)
Comparator Or Baseline5-chloro, 5-bromo, and unsubstituted analogs
Quantified DifferenceFluoro substitution yielded the highest target affinity, significantly outperforming larger halogens.
ConditionsIn vitro human liver FBPase inhibition assays

For buyers synthesizing sterically restricted enzyme inhibitors, this proves that the 5-fluoro synthon provides an optimal balance of high electronegativity and minimal steric disruption.

Metabolic Stability and Oxidative Clearance Prevention

The incorporation of the 5-fluoro-1H-benzo[d]imidazole building block is a proven strategy to prevent rapid metabolic degradation. In the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), derivatives synthesized from the fluorinated precursor demonstrated excellent metabolic stability compared to their non-fluorinated counterparts [1]. This structural modification not only blocked C5-oxidation but also improved the in vitro potency against the wild-type enzyme by 7- to 13-fold (achieving IC50 values of 25-50 nM versus 332 nM for the non-fluorinated baseline).

Evidence DimensionTarget Potency (IC50) and Metabolic Resistance
Target Compound Data5-fluoro-benzimidazole NNRTI derivatives: IC50 25-50 nM
Comparator Or BaselineNon-fluorinated derivatives: IC50 332 nM
Quantified Difference7- to 13-fold improvement in potency with enhanced resistance to oxidative clearance.
ConditionsIn vitro wild-type reverse transcriptase enzyme assay and metabolic profiling

This justifies the procurement of the specific fluorinated precursor by significantly reducing the risk of downstream product failure due to rapid metabolic clearance.

Synthesis of FBPase Inhibitors for Metabolic Disease Therapeutics

5-Fluoro-1H-benzo[d]imidazole is the preferred precursor for synthesizing advanced FBPase inhibitors targeting type 2 diabetes. Its selection is directly driven by the evidence that the C5-fluorine provides the exact steric and electronic profile required to achieve sub-100 nM IC50 values, outperforming bulkier chloro-analogs in sterically restricted active sites[1].

Development of Metabolically Stable Antiviral Agents

In the manufacturing of non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound is utilized to block the C5 position from oxidative degradation. Procuring the 5-fluoro synthon ensures the resulting APIs exhibit significantly extended half-lives and up to a 13-fold increase in target potency compared to those derived from unsubstituted benzimidazole [2].

Design of CNS-Penetrant Neurological Drugs

For the development of central nervous system therapeutics, such as H3 receptor antagonists, 5-fluoro-1H-benzo[d]imidazole is selected to optimize blood-brain barrier penetration. The inherent +0.4 log unit increase in lipophilicity provided by the fluorine atom allows formulators to achieve necessary permeability metrics without inflating the overall molecular weight of the drug candidate[3].

XLogP3

1.9

Other CAS

1977-72-6

Wikipedia

5-Fluorobenzimidazole

Dates

Last modified: 08-15-2023

Explore Compound Types